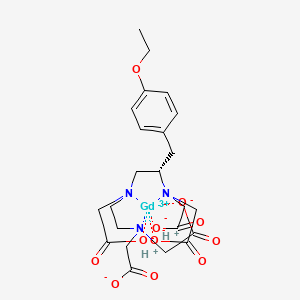
AmmoniumThiocyante
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium thiocyanate is an inorganic compound with the chemical formula [NH₄][SCN]. It is a colorless, hygroscopic crystalline solid that is highly soluble in water, ethanol, and acetone. This compound is commonly used in various industrial and laboratory applications due to its unique chemical properties .
Méthodes De Préparation
Ammonium thiocyanate can be synthesized through the reaction of carbon disulfide with aqueous ammonia. The reaction proceeds via the formation of ammonium dithiocarbamate as an intermediate, which upon heating, decomposes to ammonium thiocyanate and hydrogen sulfide:
CS2+2NH3(aq)→[NH2−CS2]−[NH4]+→[NH4]+[SCN]−+H2S
In industrial settings, ammonium thiocyanate is produced by reacting ammonium sulfate with barium thiocyanate, followed by filtration to remove barium sulfate .
Analyse Des Réactions Chimiques
Ammonium thiocyanate undergoes various types of chemical reactions, including:
Complex Formation: It forms complex ions with transition metals. For example, with iron (III) ions, it forms a blood-red complex, indicating the presence of iron.
Substitution Reactions: It can react with halogenated compounds to form thiocyanates.
Oxidation and Reduction: Ammonium thiocyanate can be oxidized to form thiocyanogen or reduced to form thiourea.
Common reagents and conditions used in these reactions include acids, bases, and oxidizing agents. Major products formed from these reactions include thiourea, thiocyanogen, and various metal thiocyanate complexes .
Applications De Recherche Scientifique
Ammonium thiocyanate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in qualitative analysis to detect metal ions by forming colored complexes.
Biology: It is used in the synthesis of thiourea, which has applications in biochemistry and molecular biology.
Medicine: Thiourea, derived from ammonium thiocyanate, is used in the production of pharmaceuticals.
Industry: It is used in the manufacture of herbicides, pesticides, and synthetic resins.
Mécanisme D'action
The mechanism by which ammonium thiocyanate exerts its effects involves the formation of thiocyanate ions, which can interact with various metal ions to form complexes. These interactions are crucial in qualitative analysis and other chemical processes. The thiocyanate ion can also undergo oxidation and reduction reactions, contributing to its versatility in chemical synthesis .
Comparaison Avec Des Composés Similaires
Ammonium thiocyanate can be compared with other thiocyanate salts such as sodium thiocyanate, potassium thiocyanate, and lithium thiocyanate. While these compounds share similar chemical properties, ammonium thiocyanate is unique due to its high solubility in water and its ability to form stable complexes with transition metals. This makes it particularly useful in qualitative analysis and industrial applications .
Similar compounds include:
- Sodium thiocyanate
- Potassium thiocyanate
- Lithium thiocyanate
- Guanidinium thiocyanate
Ammonium thiocyanate stands out due to its specific reactivity and solubility characteristics, making it a valuable compound in various scientific and industrial fields.
Propriétés
Numéro CAS |
1762-95-9 |
|---|---|
Formule moléculaire |
CH4N2S |
Poids moléculaire |
76.12086 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![tert-butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate](/img/structure/B1148211.png)



![sodium;(2E)-1,3,3-trimethyl-2-[(2E,4E,6E)-7-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)hepta-2,4,6-trienylidene]indole-5-sulfonate;hydrate](/img/structure/B1148224.png)



